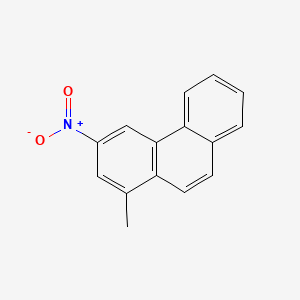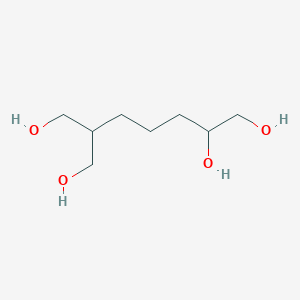
6-(Hydroxymethyl)heptane-1,2,7-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxymethyl)heptane-1,2,7-triol is a trihydroxy alcohol with the molecular formula C8H18O4. This compound is characterized by the presence of three hydroxyl groups (-OH) attached to a heptane backbone, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)heptane-1,2,7-triol typically involves the reduction of corresponding aldehydes or ketones. One common method is the catalytic hydrogenation of 6-(hydroxymethyl)heptane-1,2,7-trione using a suitable catalyst such as Raney nickel under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the hydrogenation of 6-(hydroxymethyl)heptane-1,2,7-trione in the presence of a hydrogenation catalyst. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Hydroxymethyl)heptane-1,2,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(formyl)heptane-1,2,7-triol.
Reduction: Formation of heptane-1,2,7-triol.
Substitution: Formation of 6-(halomethyl)heptane-1,2,7-triol.
Applications De Recherche Scientifique
6-(Hydroxymethyl)heptane-1,2,7-triol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(Hydroxymethyl)heptane-1,2,7-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity and function. This compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,6-Hexanetriol: A trihydroxy alcohol with a shorter carbon chain, used as a substitute for glycerol in various applications.
Glycerol: A simple trihydroxy alcohol widely used in pharmaceuticals, cosmetics, and food industries.
Uniqueness
6-(Hydroxymethyl)heptane-1,2,7-triol is unique due to its longer carbon chain and the presence of a hydroxymethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable in specific applications where other trihydroxy alcohols may not be suitable .
Propriétés
Numéro CAS |
83532-84-7 |
|---|---|
Formule moléculaire |
C8H18O4 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
6-(hydroxymethyl)heptane-1,2,7-triol |
InChI |
InChI=1S/C8H18O4/c9-4-7(5-10)2-1-3-8(12)6-11/h7-12H,1-6H2 |
Clé InChI |
ASRBRLVVGPWZDP-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CO)CO)CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



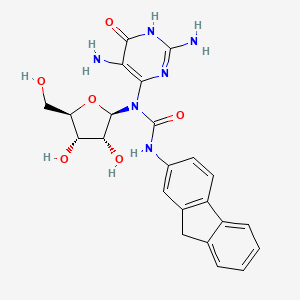
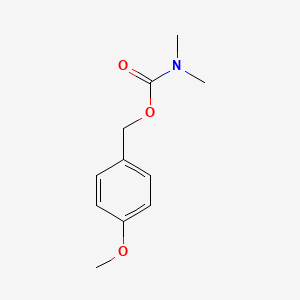
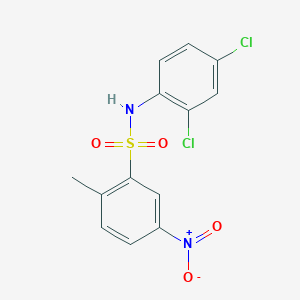
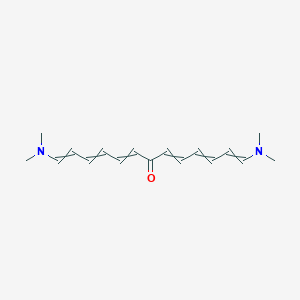
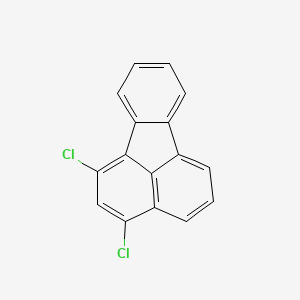

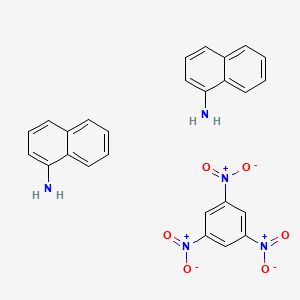


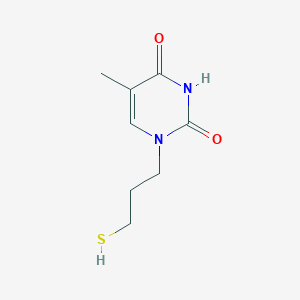
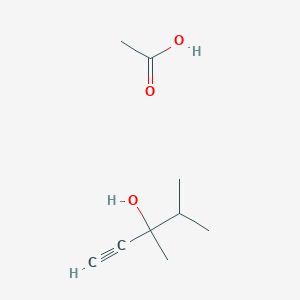
![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
